2,2-Bis(4-methylphenyl)hexafluoropropane

Supercritical fluid processing Solubility Fluorine effect

Researchers synthesizing fluorinated polyimides often face multi-step functional-group interconversion when using Bisphenol AF or dianiline analogs. 2,2-Bis(4-methylphenyl)hexafluoropropane (CAS 1095-77-8) solves this via direct one-step oxidation of its methyl termini to 6F-diacid-the gateway to 6FDA dianhydride. • Enables oxidative route to 6F-diacid unavailable from hydroxy/amino analogs • Resulting polyimides achieve dielectric constants of 2.5-3.0 (15-30% lower vs Kapton-type) • Crystalline solid (mp 82-85°C) with enhanced organic solubility & scCO₂ processability • Precursor for fluorinated PBIs, PBTs, and gas-separation membranes

Molecular Formula C17H14F6
Molecular Weight 332.28 g/mol
CAS No. 1095-77-8
Cat. No. B089652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(4-methylphenyl)hexafluoropropane
CAS1095-77-8
Molecular FormulaC17H14F6
Molecular Weight332.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C17H14F6/c1-11-3-7-13(8-4-11)15(16(18,19)20,17(21,22)23)14-9-5-12(2)6-10-14/h3-10H,1-2H3
InChIKeyOWEIAGSMFHSSES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Bis(4-methylphenyl)hexafluoropropane (CAS 1095-77-8) – Procurement-Grade Overview for Fluorinated Polymer Intermediates


2,2-Bis(4-methylphenyl)hexafluoropropane (CAS 1095-77-8), also referred to as 4,4′-(hexafluoroisopropylidene)ditoluene or BTHFP, is a crystalline, methyl-functionalized diaryl fluorocarbon (C₁₇H₁₄F₆, MW 332.28 g/mol) [1]. It bears two p-tolyl groups symmetrically attached to a central hexafluoroisopropylidene (–C(CF₃)₂–) bridge, placing it within the class of hexafluoroisopropylidene-bridged aromatic building blocks used to impart low dielectric constants, enhanced free volume, and thermal stability to condensation polymers [2]. Unlike its hydroxy- or amino-substituted analogs, the methyl termini enable oxidative conversion to dicarboxylic acid monomers, opening a distinct synthetic route to 6F-diacid and downstream polyimides, polybenzimidazoles, and polybenzothiazoles [3].

Why 2,2-Bis(4-methylphenyl)hexafluoropropane Cannot Be Replaced by Simple In-Class Analogs


Despite sharing the hexafluoroisopropylidene core, in-class monomers differ critically in terminal functionality, which dictates both the polymerization chemistry accessible and the physical properties of the resulting polymer. The methyl termini of 1095-77-8 uniquely permit direct oxidation to the dicarboxylic acid (6F-diacid), a pathway unavailable to the widely used Bisphenol AF (hydroxy) or 4,4′-(hexafluoroisopropylidene)dianiline (amino) analogs [1]. Furthermore, the absence of hydrogen-bond-donating –OH or –NH₂ groups yields a substantially lower melting point (82–85 °C) compared to Bisphenol AF (160–163 °C) and the dianiline analog (195–198 °C), directly affecting melt-processability and solubility in organic media . These differences mean that procurement decisions predicated on functional-group identity cannot be satisfied by alternate fluorinated bisphenols or diamines.

2,2-Bis(4-methylphenyl)hexafluoropropane – Quantitative Differentiation Evidence Against Closest Analogs


Phase Behavior in Supercritical CO₂: BTHFP vs. Non-Fluorinated BTP

In a direct head-to-head comparison, 2,2-bis(p-tolyl)hexafluoropropane (BTHFP, the target compound) was compared with its non-fluorinated analog 2,2-bis(p-tolyl)propane (BTP) for phase behavior in supercritical carbon dioxide (CO₂), 1,1-difluoroethane (F152a), and 1,1,1,2-tetrafluoroethane (F134a). Semi-fluorinated BTHFP is more soluble than non-fluorinated BTP in all three solvents, with the most pronounced difference observed in CO₂. Critically, the CO₂–BTP system exhibits solid solubility behavior, whereas the CO₂–BTHFP system exhibits liquid–liquid–vapor (LLV) behavior near the critical point of CO₂, indicating fundamentally different and more processable phase equilibria for the fluorinated compound [1].

Supercritical fluid processing Solubility Fluorine effect

Melting Point Differential: Methyl-Terminated vs. Hydroxy- and Amino-Terminated Analogs

The melting point of 2,2-bis(4-methylphenyl)hexafluoropropane (82.0–85.0 °C) is substantially lower than that of its closest functional analogs: Bisphenol AF [2,2-bis(4-hydroxyphenyl)hexafluoropropane] melts at 160–163 °C, and 2,2-bis(4-aminophenyl)hexafluoropropane melts at 195–198 °C . The ~78 °C melting-point depression relative to the hydroxy analog and ~113 °C relative to the amino analog reflect the absence of intermolecular hydrogen bonding, which is a direct consequence of the methyl terminal groups. The boiling point at reduced pressure is 117 °C/2 mmHg, and the vapor pressure is 4.18 × 10⁻⁵ mmHg at 25 °C, indicating volatility suitable for vacuum sublimation purification .

Thermal properties Processability Monomer purification

Oxidative Conversion to 6F-Diacid: A Monomer Route Inaccessible to Hydroxy or Amino Analogs

The p-methyl groups of 1095-77-8 can be directly oxidized to carboxylic acids using chromium trioxide in acetic acid at 80 °C, yielding 2,2-bis(4-carboxyphenyl)hexafluoropropane (6F-diacid, CAS 1171-47-7) [1]. This is a widely used monomer for high-temperature polybenzimidazoles, polybenzothiazoles, and fluorinated polyimides, with the hexafluoroisopropylidene bridge imparting solubility in polar aprotic solvents (DMAc, DMSO, NMP) and reducing dielectric constant relative to non-fluorinated dicarboxylic acid monomers [2] . In contrast, Bisphenol AF (hydroxy) and 2,2-bis(4-aminophenyl)hexafluoropropane (amino) cannot be converted to the 6F-diacid via direct oxidation of the terminal functional groups—they require fundamentally different synthetic strategies (e.g., nucleophilic displacement of leaving groups or multi-step protection/deprotection sequences). The target compound is also a key intermediate for preparing 2,2-bis(3-nitrophenyl)-hexafluoropropane, a precursor to polyimides with meta-linked architecture [3].

Monomer synthesis 6F-diacid Polyimide precursor

Dielectric Constant Reduction in 6F-Containing Polyimides: Class-Level Evidence

Polymers incorporating the hexafluoroisopropylidene (–C(CF₃)₂–) bridge, for which 1095-77-8 serves as a methyl-functionalized precursor, systematically exhibit lower dielectric constants than their non-fluorinated counterparts. The increase in fractional free volume (FFV) due to the bulky –C(CF₃)₂– group reduces the number of polarizable units per unit volume, while the high electronegativity of fluorine decreases electronic polarizability. In 6FDA-derived polyimides, dielectric constants measured at 1 MHz typically fall between 2.5 and 3.0, compared to 3.2–3.6 for analogous PMDA- or BTDA-based polyimides lacking the 6F group [1] [2]. Binary polyimide blends containing the –C(CF₃)₂– group show a clear trend of decreasing dielectric constant and refractive index with increasing fluorine content, with 10% weight-loss decomposition temperatures reaching 554 °C in air [3]. Although these data are measured on polymers derived from the downstream dianhydride (6FDA) rather than directly from 1095-77-8, the compound is the methyl-precursor to the 6F-diacid, which in turn is the precursor to 6FDA, making the class-level inference directly relevant to procurement decisions [4].

Dielectric constant Polyimide films Microelectronics

2,2-Bis(4-methylphenyl)hexafluoropropane – Evidence-Backed Application Scenarios for Procurement Decision-Making


Supercritical CO₂ Processing and Purification of Fluorinated Intermediates

The enhanced solubility of BTHFP relative to its non-fluorinated analog BTP in supercritical CO₂, demonstrated by the shift from solid solubility to liquid–liquid–vapor behavior near the CO₂ critical point [1], supports the use of supercritical CO₂ as a green solvent for purification, extraction, or polymer processing of this compound and its derivatives. Industrial or pilot-scale supercritical fluid extraction (SFE) setups can exploit this behavior to achieve higher throughput at lower pressure compared to non-fluorinated diaryl compounds.

Synthesis of Low-κ Fluorinated Polyimides for Microelectronic and Flexible Circuit Substrates

The target compound is a direct precursor to 2,2-bis(4-carboxyphenyl)hexafluoropropane (6F-diacid), which is subsequently converted to 6FDA dianhydride—the most widely used fluorinated monomer for low-dielectric-constant polyimides [2]. Polyimides incorporating the –C(CF₃)₂– bridge exhibit dielectric constants of 2.5–3.0 at 1 MHz [3], a 15–30% reduction versus PMDA-ODA (Kapton-type) polyimides (ε′ ≈ 3.2–3.6). This makes the methyl-precursor route strategically valuable for R&D and production groups synthesizing custom fluorinated polyimides for high-frequency microelectronic devices, flexible printed circuit boards, and interlayer dielectrics where signal delay minimization is critical.

Preparation of 6F-Diacid Monomer for High-Temperature Polybenzimidazole and Polybenzothiazole Membranes

The one-step oxidative conversion of 1095-77-8 to 6F-diacid using chromium trioxide [2] provides access to monomers for fluorine-containing polybenzimidazoles (PBIs) and polybenzothiazoles (PBTs) that exhibit good solubility in polar aprotic solvents (DMAc, DMSO, NMP) and excellent mechanical properties and thermal stability [4]. These polymers are employed in high-temperature proton-exchange membranes, gas-separation membranes, and aerospace composites. Procurement of 1095-77-8 is specifically warranted when the synthetic plan requires the 6F-diacid monomer and when starting from Bisphenol AF or 2,2-bis(4-aminophenyl)hexafluoropropane would necessitate multi-step functional-group interconversion.

Crystal Engineering and Hydrogen-Bonded Framework Design Using Bmphfp Derivatives

The oxidized dicarboxylic acid derivative of 1095-77-8 forms well-defined hydrogen-bonded networks with amines. The crystal structures of dipyridinium and ethylenediammonium salts of 4,4′-(hexafluoroisopropylidene)dibenzoic acid have been solved, demonstrating one-dimensional chain motifs and complex three-dimensional hydrogen-bonded networks [5]. This capability is relevant for crystal engineering, metal-organic framework (MOF) design, and supramolecular chemistry programs where the rigid, fluorinated 6F spacer provides unique geometric and electronic properties.

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